molecular formula C20H17N5O3S B2757131 Benzo[c][1,2,5]thiadiazol-5-yl(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1396888-82-6

Benzo[c][1,2,5]thiadiazol-5-yl(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No. B2757131
CAS RN: 1396888-82-6
M. Wt: 407.45
InChI Key: WKUPHJGMKPFDLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of benzo[c][1,2,5]thiadiazole derivatives is characterized by a benzo[c][1,2,5]thiadiazole (BTZ) motif . By varying the donor groups while keeping the BTZ acceptor group the same, it is possible to systematically modify the optoelectronic and photophysical properties of these compounds .

Scientific Research Applications

Photovoltaics

The benzo[c][1,2,5]thiadiazole (BTZ) motif, which is part of the compound , has been extensively researched for use in photovoltaic applications . It serves as a strongly electron-accepting moiety, which is crucial for the development of organic photovoltaic cells. These cells convert solar energy into electricity, and the efficiency of this conversion can be significantly enhanced by using materials like BTZ that offer superior electron acceptor properties .

Fluorescent Sensors

BTZ derivatives are also known for their application as fluorescent sensors . They can be used to detect and measure environmental changes or the presence of specific molecules. This is particularly useful in biological and chemical sensing applications, where the fluorescence properties of BTZ can be harnessed to produce highly sensitive and selective sensors .

Organophotocatalysts

The compound’s BTZ group has potential applications as visible-light organophotocatalysts . Organophotocatalysis is a field of chemistry that uses light to accelerate chemical reactions. The BTZ motif can be utilized to create photocatalysts that are activated by visible light, making them environmentally friendly and potentially more sustainable than traditional catalysts that require UV light or rare metals .

Bioimaging Probes

BTZ-based compounds have been used as bioimaging probes for various cellular components such as lipid droplets, mitochondria, and plasma membranes. These probes help in visualizing and tracking biological processes in real-time, providing valuable insights into cellular functions and disease mechanisms .

Drug Discovery

Thiadiazole derivatives, including those related to the compound , have shown significance in drug discovery . They are often used in molecular docking studies to predict binding energies and interactions with biological targets, which is a critical step in the design and development of new pharmaceuticals.

Organic Electronics

The electron-withdrawing properties of the BTZ motif make it a valuable building block for the synthesis of components in organic electronics , such as organic light-emitting diodes (OLEDs) and organic solar cells. These materials are essential for creating flexible, lightweight, and energy-efficient electronic devices .

properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3S/c1-27-17-5-3-2-4-12(17)9-18-21-19(28-22-18)14-10-25(11-14)20(26)13-6-7-15-16(8-13)24-29-23-15/h2-8,14H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUPHJGMKPFDLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)C(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[c][1,2,5]thiadiazol-5-yl(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

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